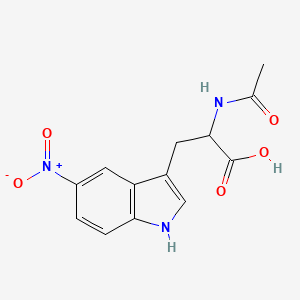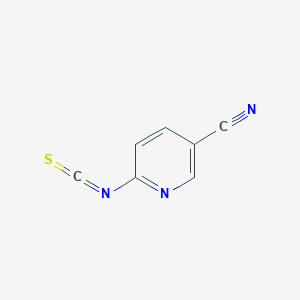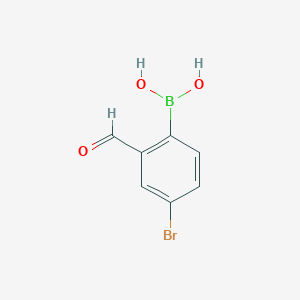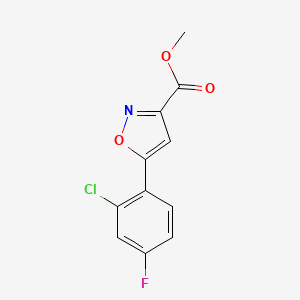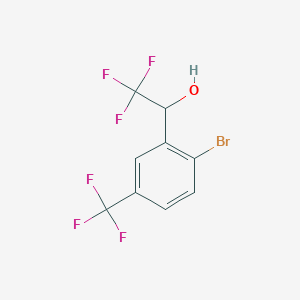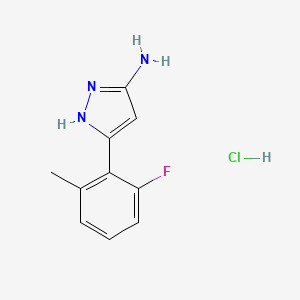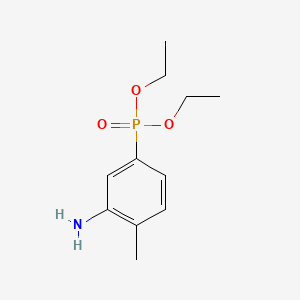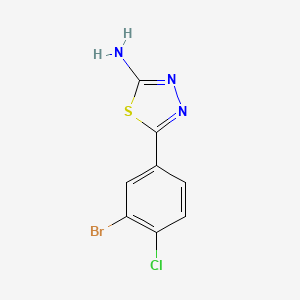
2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 3-bromo-4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with 3-bromo-4-chlorobenzoyl chloride under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine and chlorine substituents can be reduced to form corresponding dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the thiadiazole compound.
Reduction: Dehalogenated thiadiazole derivatives.
Substitution: Amino or thiol-substituted thiadiazole derivatives.
科学的研究の応用
2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-bromophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds with only one halogen substituent.
特性
分子式 |
C8H5BrClN3S |
|---|---|
分子量 |
290.57 g/mol |
IUPAC名 |
5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChIキー |
RYTQGPTWRBWBHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




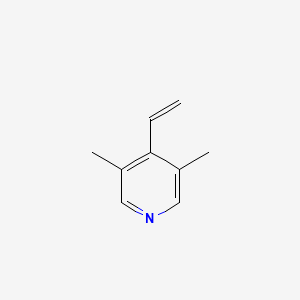
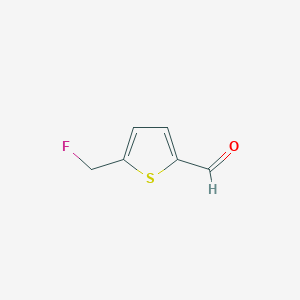
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)

